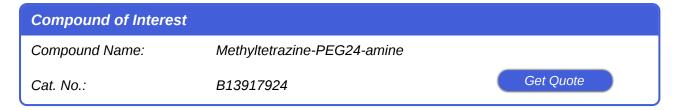


Application Notes and Protocols: In Vivo Applications of Methyltetrazine-Based Click Chemistry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-based click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for a myriad of in vivo applications. This is primarily due to the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine (MeTz) moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological conditions without the need for a catalyst.[1][2] These features make it an ideal choice for selectively labeling and manipulating biomolecules within complex living systems.[3]

These application notes provide an overview of key in vivo applications of methyltetrazine-based click chemistry, including pretargeted imaging and "click-to-release" drug delivery. Detailed protocols for antibody conjugation and a pretargeted PET imaging workflow are also presented to guide researchers in applying this transformative technology.

Quantitative Data Summary

The efficacy of the methyltetrazine-TCO ligation in vivo is critically dependent on the reaction kinetics and the physicochemical properties of the probes. The following tables summarize key



quantitative data from the literature to aid in the selection of reagents and optimization of experimental conditions.

Table 1: Second-Order Rate Constants (k2) for Methyltetrazine-TCO Reactions

Methyltetrazin e Derivative	Dienophile	k ₂ (M ⁻¹ S ⁻¹)	Conditions	Source(s)
Methyl-tetrazine (Me-Tz)	axial-TCO (4a- TCO)	>1000	Physiological	[2][5]
3-bromo-6- methyl-tetrazine	тсо	~1,000	Not specified	[6]
Pyridyl-tetrazine (Py-Tz)	axial-TCO (4a- TCO)	>10,000	Physiological	[7]
H-tetrazine (H- Tz)	тсо	>30,000	Not specified	[8]
Dipyridal tetrazine	тсо	2000 (±400)	Not specified	[8]
General Range	TCO	1 - 1 x 10 ⁶	PBS buffer, pH 6-9, RT	[1][8]

Table 2: Representative Data for In Vivo Pretargeted PET Imaging



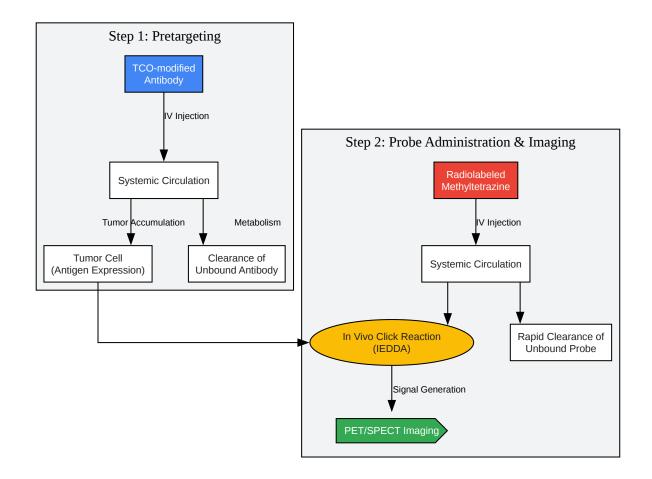
Targeting Agent	Radiotrac er	Animal Model	Pretargeti ng Interval	Tumor Uptake (%ID/g)	Tumor-to- Muscle Ratio	Source(s)
A33-TCO	⁶⁴ Cu-Tz- Bn-NOTA	SW1222 xenografts	24 h	4.1 ± 0.3 (at 12 h)	High	[9][10]
Atezolizum ab-TCO	¹⁸ F-PEG ₁₂ -	A549- PDL1 xenografts	48 h	High	High	[11]
CC49-TCO	¹¹¹ In- labeled tetrazine	LS174T xenografts	24 h	4.2 (at 3 h)	13:1	[12]
CC49-TCO	¹⁸ F-labeled tetrazine	LS174T xenografts	72 h	0.99 ± 0.14 (at 1 h)	10	[12]
Cetuximab- TCO	⁶⁸ Ga- labeled tetrazine	A431 xenografts	23 h	3.48	2.64 (tumor/liver)	[12]

%ID/g: percentage of injected dose per gram of tissue.

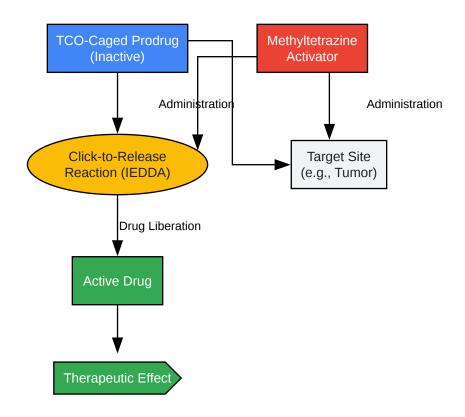
Key In Vivo Applications and Signaling Pathways Pretargeted Radionuclide Imaging and Therapy

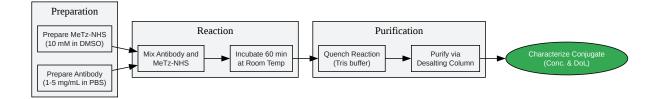
Pretargeted imaging decouples the targeting of a long-circulating biomolecule, such as a monoclonal antibody (mAb), from the delivery of a short-lived radionuclide.[9][13][14] In this approach, a TCO-modified mAb is first administered and allowed to accumulate at the target site while unbound antibody clears from circulation.[3][15] Subsequently, a radiolabeled methyltetrazine probe is administered, which rapidly "clicks" with the TCO-modified mAb at the target, leading to high-contrast images.[11][12][16] This strategy can also be adapted for pretargeted radioimmunotherapy (PRIT) by using a therapeutic radionuclide.[17][18]



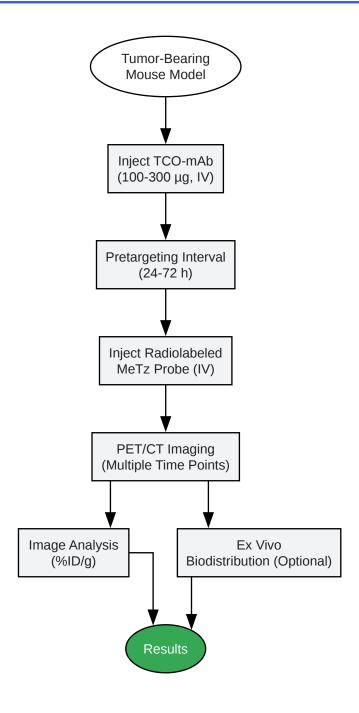












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Methodological & Application





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